molecular formula C12H12N2O2S B1362547 (N-sulfamoylanilino)benzene CAS No. 587-14-4

(N-sulfamoylanilino)benzene

Cat. No.: B1362547
CAS No.: 587-14-4
M. Wt: 248.3 g/mol
InChI Key: JNRIMGJUBFEWOW-UHFFFAOYSA-N
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Description

(N-sulfamoylanilino)benzene, also known as N,N-diphenyl sulfamide, is an organosulfur compound with the molecular formula C12H12N2O2S. It is characterized by the presence of a sulfamoyl group attached to an aniline moiety, making it a significant compound in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (N-sulfamoylanilino)benzene typically involves the reaction of aniline with sulfamoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

[ \text{C}_6\text{H}_5\text{NH}_2 + \text{SO}_2\text{Cl}_2 \rightarrow \text{C}_6\text{H}_5\text{NHSO}_2\text{Cl} + \text{HCl} ]

This intermediate is then reacted with another equivalent of aniline to form this compound:

[ \text{C}_6\text{H}_5\text{NHSO}_2\text{Cl} + \text{C}_6\text{H}_5\text{NH}_2 \rightarrow \text{C}_6\text{H}_5\text{NHSO}_2\text{NHC}_6\text{H}_5} + \text{HCl} ]

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(N-sulfamoylanilino)benzene undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfonamides.

    Reduction: Reduction reactions can convert it into corresponding amines.

    Substitution: Electrophilic and nucleophilic substitution reactions are common due to the presence of aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic or basic conditions.

Major Products

    Oxidation: Sulfonamides

    Reduction: Aniline derivatives

    Substitution: Halogenated or nitrated benzene derivatives

Scientific Research Applications

(N-sulfamoylanilino)benzene has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organosulfur compounds.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the production of dyes, pigments, and polymers.

Mechanism of Action

The mechanism by which (N-sulfamoylanilino)benzene exerts its effects involves the interaction with specific molecular targets such as enzymes and receptors. The sulfamoyl group can form strong hydrogen bonds with active sites of enzymes, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to its antimicrobial and anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • N,N-dimethyl sulfamide
  • N-phenylsulfonamide
  • N,N-diphenyl sulfonamide

Uniqueness

(N-sulfamoylanilino)benzene is unique due to its specific structural configuration, which allows it to interact with a wide range of molecular targets. Its dual aromatic rings provide stability and facilitate various substitution reactions, making it a versatile compound in synthetic chemistry.

Properties

IUPAC Name

(N-sulfamoylanilino)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S/c13-17(15,16)14(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H,(H2,13,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNRIMGJUBFEWOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10974223
Record name N,N-Diphenylsulfuric diamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10974223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

587-14-4
Record name Sulfamide, N,N'-diphenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000587144
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N-Diphenylsulfuric diamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10974223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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